2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide
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Overview
Description
2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide is a chemical compound with the molecular formula C12H9Cl2N3O. It is a derivative of nicotinamide, featuring chlorine substitutions at specific positions on the pyridine and benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide typically involves multiple steps. One common method includes the chlorination of nicotinamide derivatives. The reaction conditions often require the presence of catalysts such as phosphorus pentachloride and light to facilitate the chlorination process . The reaction is carried out at temperatures ranging from 50°C to 250°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H6Cl3N3O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-chloropyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H6Cl3N3O/c12-8-2-1-7(10(14)17-8)11(18)16-6-3-4-15-9(13)5-6/h1-5H,(H,15,16,18) |
InChI Key |
OIJCMXHBQWXUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)NC2=CC(=NC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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